3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a halogenated derivative of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This bicyclic heterocycle serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials [, , , ]. Its structure, containing both bromine and chlorine substituents, makes it a valuable precursor for various chemical transformations, particularly in metal-catalyzed cross-coupling reactions.
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the pyrrolo[2,3-b]pyridine core, which is significant in medicinal chemistry due to its potential biological activities and applications in drug discovery. The compound's molecular formula is with a molecular weight of approximately 233.50 g/mol.
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is classified as a heterocyclic aromatic compound, specifically a pyrrolopyridine derivative. It has garnered attention for its role as a scaffold in the development of various bioactive molecules, particularly those targeting specific enzymes and receptors involved in disease processes.
The synthesis of 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from commercially available precursors. A common synthetic route includes:
The industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions for large-scale synthesis, ensuring consistent yields and purity.
The molecular structure of 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine features a fused pyrrole and pyridine ring system. The arrangement of bromine and chlorine substituents at the 3 and 6 positions respectively contributes to its unique chemical properties.
The compound's planar structure allows for interactions with biological targets, making it significant in medicinal chemistry.
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
Common reagents include:
The mechanism of action of 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine often involves inhibition of specific enzymes or receptors. Notably, it has shown efficacy in inhibiting fibroblast growth factor receptors (FGFRs), which are critical in regulating cell proliferation and survival pathways. This inhibition can lead to reduced cell growth in certain cancer types, highlighting its potential therapeutic applications.
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine has several important applications in scientific research:
The pyrrolo[2,3-b]pyridine framework (7-azaindole) represents a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with indole, offering enhanced hydrogen-bonding capabilities and improved metabolic stability. This bicyclic heterocycle consists of a fused pyrrole and pyridine ring, creating an electron-deficient system that facilitates interactions with biological targets. Its significance is underscored by its presence in natural products (e.g., variolins from Antarctic sponges) and numerous pharmacologically active compounds targeting cancer, viral infections, and inflammatory disorders [5] [6]. The scaffold's versatility stems from its ability to undergo diverse functionalization at multiple positions (N1, C3, C5, C6), enabling fine-tuning of physicochemical properties and target affinity.
Halogenated heterocycles serve as indispensable building blocks in modern drug discovery, constituting approximately 30% of pharmaceutical intermediates. Their strategic importance arises from three key attributes:
Synthetic Versatility: Halogens (Br, Cl) act as orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification. Bromine, in particular, offers superior reactivity over chlorine in Pd-mediated reactions due to enhanced oxidative addition kinetics [3] .
Pharmacophore Enhancement: Halogens modulate electron distribution, influencing π-stacking interactions with biological targets. The bromine atom's polarizability enhances hydrophobic pocket binding, while its size (van der Waals radius 1.85 Å) effectively fills protein cavities [6].
Metabolic Stabilization: Halogenation typically reduces oxidative metabolism at adjacent positions, improving pharmacokinetic profiles. This is evidenced by halogenated heterocyclic building blocks exhibiting a projected market growth of 4.8% CAGR from 2025–2032, driven by demand for complex drug candidates [3].
Table 1: Global Market Analysis of Halogenated Heterocyclic Building Blocks
Parameter | Value | Implication |
---|---|---|
Market Size (2024) | USD xx Billion | Underpins drug discovery pipelines |
Projected CAGR (2025–2032) | 4.8% | Increasing demand in oncology/agrochemicals |
Key Growth Driver | Biologics/precision medicine | Demand for complex target-specific scaffolds |
Dominant Application | <1 kg scale (R&D) | Focus on early-stage discovery |
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-08-4) exemplifies strategic halogen placement for drug discovery. Its molecular architecture features:
Physicochemical Profile: Molecular formula C₇H₄BrClN₂ (MW 231.48 g/mol), LogP 2.98, hydrogen bond donors (1), acceptors (1), and topological polar surface area (TPSA) 28.68 Ų. These parameters align with Lipinski's rule for drug-likeness, supporting cellular permeability [2] [8].
Reactivity Hotspots: The C3-bromine undergoes preferential coupling over C6-chlorine due to lower bond dissociation energy (Br: 65 kcal/mol vs Cl: 81 kcal/mol). Simultaneously, the C6-chlorine provides a secondary diversification site for sequential functionalization [1] .
Crystal Packing: Halogen bonding (C-Br⋯N) influences solid-state arrangement, critical for formulation. Storage under nitrogen at 4°C is recommended to prevent decomposition [1] [8].
Table 2: Physicochemical Properties of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 231.48 g/mol | Calculated |
Formula | C₇H₄BrClN₂ | Elemental analysis |
Purity | ≥97% | HPLC [1] |
LogP | 2.98 | Computational [2] |
TPSA | 28.68 Ų | Computational [2] |
Hydrogen Bond Donors | 1 (NH group) | Spectroscopic |
Melting Point | Not reported | - |
Storage Conditions | 4°C under N₂ | Stability studies [1] |
The compound emerged as a key intermediate following advances in heterocyclic cross-coupling chemistry (post-2000). Its development trajectory reflects three phases:
Scaffold Identification (Pre-2010): Research on 7-azaindoles revealed privileged kinase inhibition, particularly against FGFR, TrkA, and PARP-1. Studies demonstrated that 3,6-disubstituted derivatives exhibited superior target engagement versus monosubstituted analogues due to synergistic steric and electronic effects [5] [10].
Diversification Boom (2020s): The compound enabled fragment-based drug discovery, serving as a precursor to inhibitors like:
Table 3: Evolution of Pyrrolo[2,3-b]pyridine-Based Therapeutics
Timeframe | Development Milestone | Impact |
---|---|---|
Pre-2000 | Isolation of variolin alkaloids | Validated scaffold bioactivity |
2005–2010 | Kinase inhibition SAR studies | Established 3,6-substitution superiority |
2015 | Commercial availability (CAS 1190321-08-4) | Enabled fragment-based drug discovery |
2020–Present | Clinical candidates (PARP/FGFR inhibitors) | Demonstrated in vivo efficacy |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5